molecular formula C7H14ClNO B14619953 3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine CAS No. 57822-89-6

3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine

Cat. No.: B14619953
CAS No.: 57822-89-6
M. Wt: 163.64 g/mol
InChI Key: YOERSCIDRNMLKZ-UHFFFAOYSA-N
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Description

3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine typically involves the reaction of 2,2,4,4-tetramethyl-1,3-oxazolidine with a chlorinating agent. One common method is the chlorination of 2,2,4,4-tetramethyl-1,3-oxazolidine using thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at a low temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium hydroxide (KOH), and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted oxazolidines with various functional groups.

    Oxidation Reactions: Formation of oxazolidinones or other oxidized derivatives.

    Reduction Reactions: Formation of amines or other reduced products.

Scientific Research Applications

3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, allowing it to react with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A similar compound with a phosphorus atom in the ring structure.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar tetramethyl substitution pattern but a different ring structure.

Uniqueness

3-Chloro-2,2,4,4-tetramethyl-1,3-oxazolidine is unique due to its specific ring structure and the presence of both chlorine and multiple methyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

57822-89-6

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3-chloro-2,2,4,4-tetramethyl-1,3-oxazolidine

InChI

InChI=1S/C7H14ClNO/c1-6(2)5-10-7(3,4)9(6)8/h5H2,1-4H3

InChI Key

YOERSCIDRNMLKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1Cl)(C)C)C

Origin of Product

United States

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